Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound featuring a tetrazolo-pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a bromophenyl group and an ester functional group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with bromophenyl-substituted acetyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the potentially hazardous reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.
Scientific Research Applications
Methyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which methyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-acetyl-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but lacks the bromine atom, which can significantly alter its reactivity and biological activity.
Ethyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
Uniqueness
The presence of the bromophenyl group in methyl 6-acetyl-7-(4-bromophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c1-7(21)10-11(13(22)23-2)16-14-17-18-19-20(14)12(10)8-3-5-9(15)6-4-8/h3-6,12H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIXMSIKOTNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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